Thermodynamic Stability Profile of 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride
Thermodynamic Stability Profile of 2-Amino-N-(2-fluoroethyl)acetamide Hydrochloride
This guide provides an in-depth technical analysis of the thermodynamic stability of 2-amino-N-(2-fluoroethyl)acetamide hydrochloride .[1] It is structured to serve researchers requiring rigorous physicochemical data for experimental design, storage, and synthesis optimization.[1]
[1]
Chemical Identity & Physicochemical Constitution
To understand the stability profile, we must first establish the structural determinants.[1] This compound is a glycinamide derivative , specifically the hydrochloride salt of N-(2-fluoroethyl)glycinamide.[1] Its stability is governed by three moieties: the alpha-ammonium group, the amide linkage, and the terminal fluoroethyl group.[1]
| Property | Specification |
| IUPAC Name | 2-amino-N-(2-fluoroethyl)acetamide hydrochloride |
| CAS Number | 1803589-45-8 |
| Molecular Formula | C₄H₁₀ClF N₂O |
| Molecular Weight | 156.59 g/mol |
| Core Structure | Glycine backbone with N-alkyl substitution |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
| Predicted pKa | ~8.1 (α-amine), ~14 (Amide NH - non-ionizable) |
Structural Stability Implications[4]
-
Hydrochloride Salt: The protonation of the
-amine ( ) significantly increases the lattice energy, rendering the solid state thermodynamically stable compared to the free base, which is prone to oxidative darkening and lower melting points.[1] -
Fluoroethyl Group: The C-F bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol).[1] However, the
-position relative to the amide nitrogen introduces a dipole that can influence solvation but rarely participates in neighboring group effects under standard conditions.[1] -
Amide Bond: The central thermodynamic weak point.[1] While kinetically stable at neutral pH, it is susceptible to hydrolysis under pH extremes.[1]
Solid-State Thermodynamics
In the solid state, 2-amino-N-(2-fluoroethyl)acetamide HCl exhibits high stability due to a robust ionic crystal lattice stabilized by hydrogen bonding networks (Cl⁻ acting as a bridge between
Thermal Stability[1][5][6]
-
Melting Point: While specific experimental data for this CAS is proprietary, structural analogs (Glycinamide HCl) exhibit melting points in the range of 180–200°C (often with decomposition).[1] The fluoroethyl substituent disrupts packing efficiency slightly, likely depressing the melting point to the 150–170°C range.[1]
-
Decomposition: Thermal degradation prior to melting is common for amino acid amide salts, typically releasing HCl gas followed by charring/condensation.[1]
Hygroscopicity & Hydrolysis Risk
Critical Insight: Hydrochloride salts of small, polar amino acid derivatives are inherently hygroscopic .[1]
-
Mechanism: The crystal lattice energy competes with the hydration energy of the chloride ion.[1] Upon exposure to ambient humidity (>60% RH), the surface absorbs water, forming a deliquescent layer.[1]
-
Consequence: Once dissolved in this surface water layer, the "solid" effectively becomes a concentrated solution, enabling hydrolysis (see Section 3) even if the bulk appears solid.[1]
-
Storage Protocol: Must be stored under inert atmosphere (Ar/N₂) with desiccant at -20°C to prevent moisture-mediated autocatalysis.
Solution-State Stability & Degradation Kinetics
The thermodynamic stability in solution is pH-dependent.[1] The degradation profile is dominated by amide hydrolysis, with secondary pathways involving the fluorine atom only under extreme forcing conditions.[1]
Primary Pathway: Amide Hydrolysis
The hydrolysis of the amide bond follows pseudo-first-order kinetics in buffered aqueous solutions.[1]
-
Acidic pH (pH < 3): Protonation of the carbonyl oxygen activates the amide toward nucleophilic attack by water.[1] However, the adjacent positively charged ammonium group (
) creates electrostatic repulsion, actually retarding acid hydrolysis compared to neutral amides.[1] -
Neutral pH (pH 4–8): The region of maximum stability.[1] The rate constant (
) is negligible at room temperature.[1] -
Basic pH (pH > 9): The most rapid degradation pathway.[1] Hydroxide ions attack the carbonyl carbon.[1] The inductive effect of the fluorine atom (electron-withdrawing) on the ethyl chain slightly increases the electrophilicity of the carbonyl, potentially accelerating base hydrolysis by 1.5–2x compared to non-fluorinated glycinamide.[1]
Secondary Pathway: Diketopiperazine Formation
Unlike esters, amides are less prone to cyclization, but at high concentrations and neutral-to-basic pH (where the
-
Two molecules align.[1]
-
The free amine of one attacks the amide carbonyl of the other.[1]
-
Loss of 2-fluoroethylamine yields 2,5-piperazinedione (Glycine Anhydride) .[1]
Tertiary Pathway: Defluorination
The 2-fluoroethyl group is generally stable.[1] However, under strong alkaline conditions (pH > 12) and elevated heat, E2 elimination can occur, releasing HF and generating N-vinylacetamide species.[1] This is thermodynamically unfavorable compared to simple amide hydrolysis and is rarely observed in standard stability studies.[1]
Degradation Pathway Visualization
The following diagram maps the thermodynamic sinks for the compound.
Figure 1: Mechanistic degradation map.[1] Green nodes indicate stable hydrolysis products; Red nodes indicate complex degradation species.[1]
Experimental Protocols for Stability Assessment
To validate the thermodynamic parameters for your specific batch, the following "Self-Validating" protocols are recommended. These rely on Arrhenius kinetics to predict shelf-life.[1]
Protocol A: Accelerated Stress Testing (Arrhenius Plot)
Objective: Determine activation energy (
-
Preparation: Dissolve compound to 1 mg/mL in three buffers:
-
Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 40°C, 60°C, 80°C .
-
Sampling: Analyze time points at
hours. -
Analysis: HPLC-UV (210 nm) or LC-MS.
-
Calculation:
Protocol B: Hygroscopicity Challenge (DVS)
Objective: Define handling requirements.
-
Use a Dynamic Vapor Sorption (DVS) analyzer.[1]
-
Cycle Relative Humidity (RH) from 0% to 90% to 0% at 25°C.
-
Critical Threshold: Identify the RH% where mass increase exceeds 2% (deliquescence point).
-
Outcome: If mass gain is reversible, it is surface adsorption.[1] If hysteresis occurs (mass stays high on desorption), hydrate formation or hydrolysis has occurred.[1]
References
-
American Elements. (n.d.).[1] 2-amino-N-(2-fluoroethyl)acetamide hydrochloride.[1][2] Retrieved from [Link][1][2]
-
Kahovec, J. (1989).[1] Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society. (General mechanism for glycinamide hydrolysis kinetics).
-
O'Connor, C. (1970).[1] Kinetics and mechanism of N-substituted amide hydrolysis. Quarterly Reviews, Chemical Society.[1] (Foundational text on amide thermodynamics).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: Glycinamide Hydrochloride. (Analogous compound data for MP and pKa estimation).
